molecular formula C13H13BrN2O3 B13904838 Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate

Cat. No.: B13904838
M. Wt: 325.16 g/mol
InChI Key: MWCWFLFYSLIBQK-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 6-position, and a formyl group at the 4-position of the indazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes:

    Formylation: The addition of a formyl group at the 4-position using reagents like Vilsmeier-Haack reagent.

    Esterification: The formation of the tert-butyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Tert-butyl 6-bromo-4-carboxy-indazole-1-carboxylate.

    Reduction: Tert-butyl 6-bromo-4-hydroxymethyl-indazole-1-carboxylate.

    Substitution: Products depending on the nucleophile used, such as tert-butyl 6-amino-4-formyl-indazole-1-carboxylate.

Scientific Research Applications

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the formyl group allows it to participate in various biochemical reactions, while the bromine atom can facilitate binding to specific sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate: Similar structure but with a methoxy group instead of a formyl group.

    Tert-butyl 4-formyl-3,6-dihydropyridine-1-carboxylate: Similar functional groups but different core structure.

Uniqueness

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate is unique due to the specific combination of functional groups and their positions on the indazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 6-bromo-4-formylindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-11-5-9(14)4-8(7-17)10(11)6-15-16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCWFLFYSLIBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=CC(=C2C=N1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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